molecular formula C13H17ClN2O B2486238 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2195811-29-9

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2486238
CAS No.: 2195811-29-9
M. Wt: 252.74
InChI Key: KMWLYKKWMIILBO-UHFFFAOYSA-N
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Description

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloropyridin-2-ol with a suitable azabicyclic compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic structure and the presence of a chloropyridine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLYKKWMIILBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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